1,7-Dioxaspiro[4.4]nonan-4-amine
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Overview
Description
1,7-Dioxaspiro[4.4]nonan-4-amine is a chemical compound with the molecular formula C7H13NO2 and a molecular weight of 143.19 g/mol . It features a spirocyclic structure, which consists of two fused six-membered rings, each containing an oxygen atom. The spiro carbon atom connects these rings, imposing a specific spatial arrangement on substituents . This unique structure contributes to its stability and reactivity, making it a valuable compound in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,7-Dioxaspiro[4.4]nonan-4-amine can be synthesized through several methods. One common approach involves the alkylidenation of lactones using functionalized titanium carbenoid reagents. The resulting enol ethers undergo acid-catalyzed cyclization to form the spiroacetal structure. Another method includes the condensation of two molecules of γ-hydroxy carboxylic acids in the presence of sodium ethoxide, followed by decarboxylation .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: 1,7-Dioxaspiro[4.4]nonan-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed.
Major Products:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted spiro compounds.
Scientific Research Applications
1,7-Dioxaspiro[4.4]nonan-4-amine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1,7-Dioxaspiro[4.4]nonan-4-amine involves its interaction with molecular targets and pathways. The spirocyclic structure imposes a specific spatial arrangement, influencing its binding affinity and reactivity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
1,6-Dioxaspiro[4.4]nonane: Shares a similar spirocyclic structure but differs in the position of the oxygen atoms.
1,7-Dioxaspiro[4.4]nonan-3-amine hydrochloride: A derivative with a different substitution pattern.
Uniqueness: 1,7-Dioxaspiro[4.4]nonan-4-amine is unique due to its specific spatial arrangement and reactivity, which contribute to its stability and diverse applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research .
Properties
IUPAC Name |
1,7-dioxaspiro[4.4]nonan-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c8-6-1-3-10-7(6)2-4-9-5-7/h6H,1-5,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQCXYJVIAWSZLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(C1N)CCOC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2137477-43-9 |
Source
|
Record name | 1,7-dioxaspiro[4.4]nonan-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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